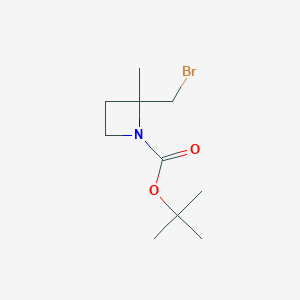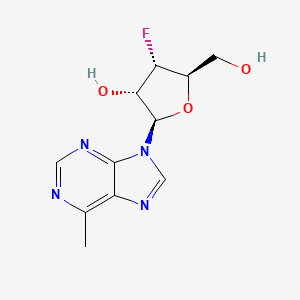
(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multiple steps:
Starting Material: The synthesis often begins with a protected sugar derivative.
Fluorination: Introduction of the fluorine atom at the 4-position of the sugar moiety.
Glycosylation: Coupling of the fluorinated sugar with a purine base, specifically 6-methyl-9H-purine.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of amino or thiol derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its unique chemical properties due to the presence of the fluorine atom.
Biology:
- Investigated for its ability to inhibit viral replication by incorporating into viral DNA or RNA.
- Studied for its effects on cellular processes and enzyme activities.
Medicine:
- Potential antiviral agent against viruses like HIV and hepatitis.
- Explored as an anticancer agent due to its ability to interfere with DNA synthesis in rapidly dividing cells.
Industry:
- Used in the development of diagnostic tools and assays.
- Potential applications in the synthesis of pharmaceuticals and biotechnological products.
Mechanism of Action
The compound exerts its effects primarily by incorporating into nucleic acids, thereby disrupting the normal processes of DNA and RNA synthesis. This can inhibit viral replication or induce cell death in cancer cells. The presence of the fluorine atom enhances its stability and binding affinity to target enzymes and receptors.
Molecular Targets and Pathways:
Viral Polymerases: Inhibition of viral DNA or RNA polymerases.
Cellular Enzymes: Inhibition of enzymes involved in DNA synthesis and repair.
Signaling Pathways: Disruption of cellular signaling pathways that regulate cell growth and division.
Comparison with Similar Compounds
(2R,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol: A nucleoside analog with an amino group instead of a methyl group.
(2R,3S,4S,5R)-4-Chloro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol: A similar compound with a chlorine atom instead of a fluorine atom.
Uniqueness:
- The presence of the fluorine atom at the 4-position enhances the compound’s stability and binding affinity.
- The 6-methyl group on the purine base provides unique steric and electronic properties that can influence its biological activity.
This detailed article provides a comprehensive overview of (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H13FN4O3 |
|---|---|
Molecular Weight |
268.24 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13FN4O3/c1-5-8-10(14-3-13-5)16(4-15-8)11-9(18)7(12)6(2-17)19-11/h3-4,6-7,9,11,17-18H,2H2,1H3/t6-,7-,9-,11-/m1/s1 |
InChI Key |
GEGBHVNLTUERMQ-LUQPRHOASA-N |
Isomeric SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide](/img/structure/B11854431.png)
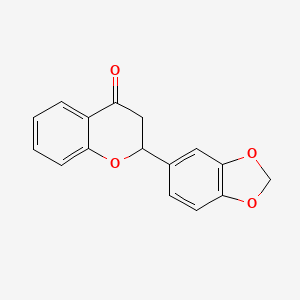

![4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B11854442.png)

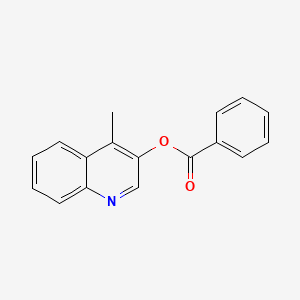

![1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B11854477.png)
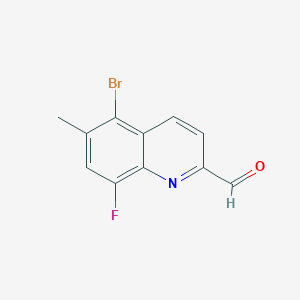

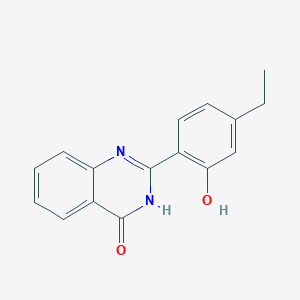
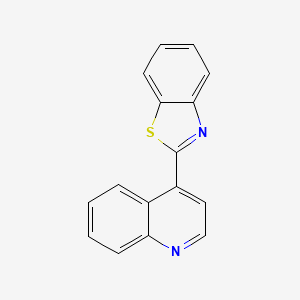
![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)
